4-Fluorophenol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

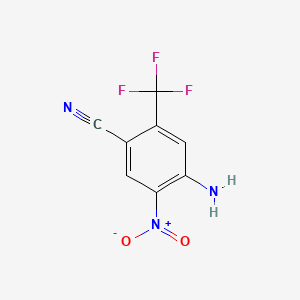

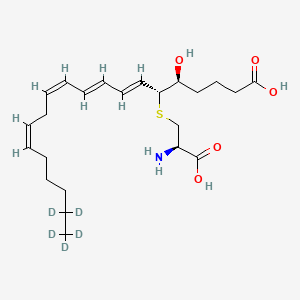

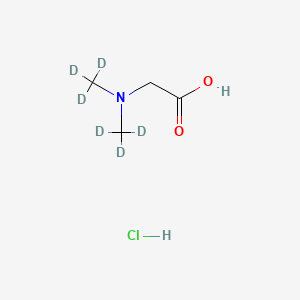

4-Fluorophenol-d5 is a deuterated derivative of 4-Fluorophenol, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is often used as an isotopic label in various chemical and biochemical studies. The molecular formula of this compound is C6D5FO, and it has a molecular weight of 117.13 g/mol .

Aplicaciones Científicas De Investigación

4-Fluorophenol-d5 has a wide range of applications in scientific research:

Chemistry: Used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the pathways of phenolic compounds in biological systems.

Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: Applied in the synthesis of specialty chemicals and materials, including polymers and agrochemicals

Mecanismo De Acción

Target of Action

The primary target of 4-Fluorophenol-d5 is the cytochrome P450 enzyme , specifically the P450BM3-F87G variant . This enzyme plays a crucial role in the oxidative defluorination of this compound .

Mode of Action

This compound interacts with its target, the cytochrome P450 enzyme, through a process of oxidative defluorination . This process is followed by the reduction of the resulting benzoquinone to hydroquinone via the NADPH P450-reductase activity of the enzyme . The presence of long-chain fatty aldehydes can significantly stimulate this activity .

Biochemical Pathways

The metabolic pathway of this compound involves the catechol pathway . This pathway involves aromatic ring cleavage followed by defluorination . This compound is first catalyzed by phenol hydroxylase to produce fluorocatechol .

Result of Action

The result of the action of this compound is the defluorination of the compound, followed by the reduction of the resulting benzoquinone to hydroquinone . This process is catalyzed by the cytochrome P450 enzyme, specifically the P450BM3-F87G variant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of long-chain fatty aldehydes can significantly stimulate the defluorination reaction . .

Análisis Bioquímico

Biochemical Properties

4-Fluorophenol-d5 plays a significant role in biochemical reactions, particularly in the study of enzyme-catalyzed processes. One of the key enzymes that interact with this compound is cytochrome P450 BM3-F87G. This enzyme catalyzes the oxidative defluorination of this compound, converting it into benzoquinone and subsequently reducing it to hydroquinone via NADPH P450-reductase activity . The interaction with cytochrome P450 BM3-F87G is characterized by a direct oxygen insertion mechanism, which is stimulated by the presence of long-chain aldehydes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cytochrome P450 enzymes, leading to oxidative defluorination. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound can lead to the formation of hydroquinone, which can further participate in redox reactions within the cell . Additionally, the compound’s interaction with enzymes involved in defluorination can affect the overall metabolic flux and energy production within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, particularly cytochrome P450 BM3-F87G. The enzyme catalyzes the oxidative defluorination of this compound, resulting in the formation of benzoquinone. This intermediate is then reduced to hydroquinone through the NADPH P450-reductase activity of the enzyme . The presence of long-chain aldehydes significantly enhances the catalytic efficiency of this reaction, indicating a stimulatory effect on the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including the presence of enzymes and other biomolecules. Studies have shown that the oxidative defluorination of this compound by cytochrome P450 BM3-F87G is a time-dependent process, with the reaction rate being significantly enhanced in the presence of long-chain aldehydes . Long-term effects on cellular function have been observed, particularly in terms of changes in redox balance and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily interacts with cytochrome P450 enzymes, leading to oxidative defluorination and subsequent metabolic processes. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular redox balance and energy production . Threshold effects have been noted, with significant changes in enzyme activity and metabolic flux occurring at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its defluorination and subsequent degradation. The primary pathway involves its interaction with cytochrome P450 enzymes, leading to the formation of benzoquinone and hydroquinone . These intermediates can further participate in redox reactions and be metabolized via the β-ketoadipic acid pathway . The compound’s interaction with enzymes such as phenol hydroxylase and hydroquinone dioxygenase plays a crucial role in its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the hydrophobic nature of the fluorine atom in this compound affects its interaction with the cellular environment, leading to specific distribution patterns . The compound’s transport and distribution are also influenced by its interaction with cytochrome P450 enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily influenced by its interaction with cytochrome P450 enzymes and other biomolecules. The compound is often localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . Additionally, the presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments or organelles . The compound’s activity and function are closely linked to its subcellular localization, affecting its overall biochemical and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Fluorophenol-d5 can be synthesized through the fluorination of phenol-d5. The process involves dissolving phenol-d5 in a suitable solvent, followed by the addition of an oxidizing agent such as hydrogen peroxide or benzoyl peroxide, and a fluorinating agent like hydrogen fluoride gas or boron trifluoride. The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluorophenol-d5 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to hydroquinone or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone and other reduced forms.

Substitution: Various substituted phenols depending on the nucleophile used

Comparación Con Compuestos Similares

4-Fluorophenol-d5 can be compared with other fluorinated phenols and deuterated compounds:

4-Fluorophenol: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling benefits.

2-Fluorophenol: A positional isomer with the fluorine atom at the ortho position, leading to different reactivity and applications.

3-Fluorophenol: Another positional isomer with the fluorine atom at the meta position, also exhibiting distinct chemical behavior.

4-Chlorophenol: A halogenated phenol with chlorine instead of fluorine, used in different industrial applications .

This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying reaction mechanisms are crucial.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluorophenol-d5 involves the substitution of a deuterium atom for one of the hydrogen atoms in 4-Fluorophenol. This can be achieved through a series of reactions, starting with the synthesis of a deuterated benzene ring, followed by the introduction of a fluorine atom and subsequent substitution of a deuterium atom in place of a hydrogen atom.", "Starting Materials": [ "Deuterated benzene (C6D5H)", "Sodium fluoride (NaF)", "Hydrogen peroxide (H2O2)", "4-Fluorophenol (C6H5FOH)" ], "Reaction": [ "Step 1: Synthesis of deuterated benzene by reacting benzene with deuterium gas in the presence of a catalyst (e.g. Pt)", "Step 2: Introduction of a fluorine atom by reacting deuterated benzene with sodium fluoride in the presence of a catalyst (e.g. FeCl3)", "Step 3: Oxidation of 4-Fluorophenol to 4-Fluorocatechol using hydrogen peroxide in the presence of a catalyst (e.g. CuSO4)", "Step 4: Substitution of a deuterium atom for a hydrogen atom in 4-Fluorocatechol-d5 using deuterated sodium borohydride (NaBD4) or deuterated lithium aluminum hydride (LiAlD4) as a reducing agent" ] } | |

Número CAS |

1219804-93-9 |

Fórmula molecular |

C6H5FO |

Peso molecular |

117.134 |

Nombre IUPAC |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |

Clave InChI |

RHMPLDJJXGPMEX-HXRFYODMSA-N |

SMILES |

C1=CC(=CC=C1O)F |

Sinónimos |

4-Hydroxyphenyl Fluoride-d5; NSC 10295-d5; p-Fluorophenol-d5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.